(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their subsequent coupling. One common approach is to first synthesize the pyrrolidine ring through cyclization reactions involving appropriate precursors. The pyrimidine ring can be synthesized via condensation reactions involving dimethylpyrimidine derivatives. Finally, the pyridine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine and pyrimidine rings to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure may allow it to interact with specific biological targets, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound may have potential as a therapeutic agent, particularly if it exhibits activity against certain diseases or conditions.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine, pyrimidine, and pyridine derivatives, such as:
- (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-4-yl)methanone
Uniqueness
What sets (3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)(pyridin-3-yl)methanone apart from similar compounds is its specific arrangement of functional groups and ring systems, which may confer unique biological activity and selectivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-8-12(2)19-16(18-11)22-14-5-7-20(10-14)15(21)13-4-3-6-17-9-13/h3-4,6,8-9,14H,5,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGCOAZZVWXOMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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